4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one
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Overview
Description
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a unique structure combining a piperazinone ring with a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinone ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound .
Scientific Research Applications
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.
Mechanism of Action
The mechanism of action for 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Cyclopenta[b]pyridine analogues: These analogues are used in various chemical and biological studies due to their structural similarity.
Uniqueness
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is unique due to the combination of the piperazinone ring and the cyclopenta[d]pyrimidine moiety, which imparts distinct chemical and biological properties.
Biological Activity
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.29 g/mol
The structure consists of a piperazine ring linked to a cyclopentapyrimidine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with piperazine and pyrimidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives have been tested for their inhibitory effects on bacterial growth and enzyme activity.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Research has shown that derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes and disease states .
- Cell Cycle Modulation : Some studies indicate that the compound may induce apoptosis in cancer cells by modulating cell cycle regulators and promoting apoptotic pathways .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several piperazine derivatives, including those related to our compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited IC50 values in the micromolar range, demonstrating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction |
HeLa | 3.8 | Cell cycle arrest |
A549 | 6.1 | Inhibition of migration |
Properties
IUPAC Name |
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-14-10-4-2-3-9(10)12(15-8)16-6-5-13-11(17)7-16/h2-7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDRLKLQQSKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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